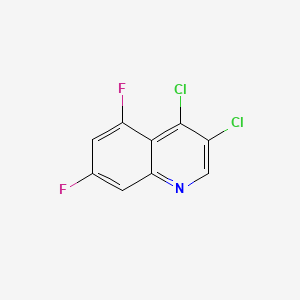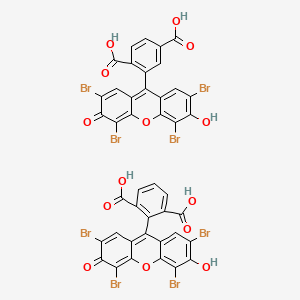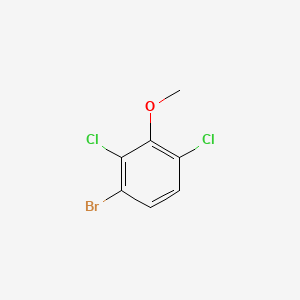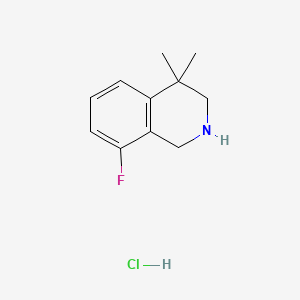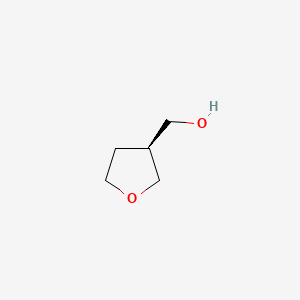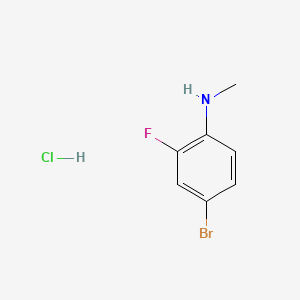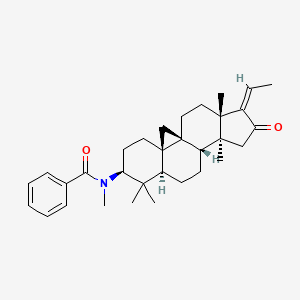
Buxanine M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buxanine M is a chemical compound with the molecular formula C32H43NO2 and a molecular weight of 473.69 g/mol . It is known for its unique structure and properties, which make it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Buxanine M involves multiple steps, typically starting with the preparation of the core structure followed by functionalization to achieve the desired compound. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Friedel-Crafts acylation: This step introduces an acyl group into the aromatic ring.
Reduction: The acyl group is then reduced to form an alkane.
Nitration: Introduction of a nitro group into the aromatic ring.
Análisis De Reacciones Químicas
Buxanine M undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Buxanine M has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Buxanine M exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and conditions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
Buxanine M can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Buxanine: A related compound with similar structural features.
Buxamine: Another compound with comparable properties and applications.
This compound stands out due to its specific molecular structure and the unique properties it imparts in various applications.
Propiedades
IUPAC Name |
N-[(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2/c1-7-22-23(34)19-30(5)25-14-13-24-28(2,3)26(33(6)27(35)21-11-9-8-10-12-21)15-16-31(24)20-32(25,31)18-17-29(22,30)4/h7-12,24-26H,13-20H2,1-6H3/b22-7+/t24-,25-,26-,29+,30-,31+,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQOKUBFAAITC-WNLJULKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

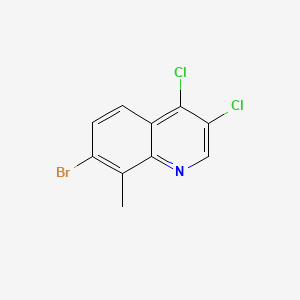
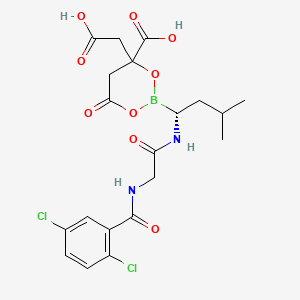
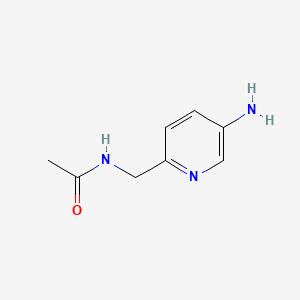
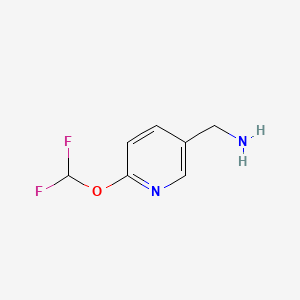
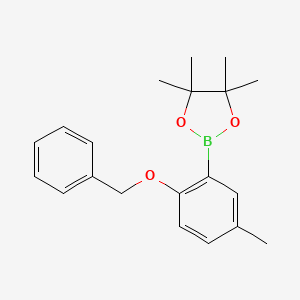
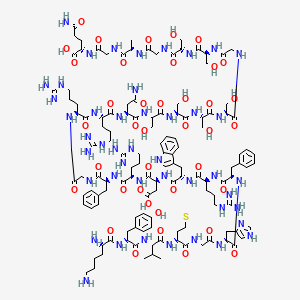
![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)
